molecular formula C8H6BrF2N3O2 B8123849 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid

Cat. No.: B8123849
M. Wt: 294.05 g/mol
InChI Key: CAQZZGHDTCJAAH-UHFFFAOYSA-N
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Description

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom into the pyrazine ring.

    Fluorination: Incorporation of fluorine atoms into the azetidine ring.

    Carboxylation: Addition of the carboxylic acid group to the pyrazine ring.

Each step requires specific reagents and conditions, such as:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Employing fluorinating agents like diethylaminosulfur trifluoride (DAST).

    Carboxylation: Utilizing carbon dioxide under high pressure or Grignard reagents followed by oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Continuous flow reactors: For efficient and scalable reactions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the bromine or carboxylic acid groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.

    Reduction: Production of 6-bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine.

    Substitution: Generation of various substituted pyrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For studying the effects of pyrazine derivatives on biological systems.

    Medicine: In drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate their activity.

    Pathway interference: Disrupting key biochemical pathways within cells.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine: Lacks the carboxylic acid group.

    5-(3,3-Difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid: Lacks the bromine atom.

    6-Bromo-pyrazine-2-carboxylic acid: Lacks the azetidine and fluorine groups.

Uniqueness

6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid is unique due to the combination of bromine, fluorine, and azetidine moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-bromo-5-(3,3-difluoroazetidin-1-yl)pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF2N3O2/c9-5-6(14-2-8(10,11)3-14)12-1-4(13-5)7(15)16/h1H,2-3H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAQZZGHDTCJAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(N=C2Br)C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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